molecular formula C24H26ClFN4O B1370392 Sertindole-d4 CAS No. 168274-67-7

Sertindole-d4

Numéro de catalogue: B1370392
Numéro CAS: 168274-67-7
Poids moléculaire: 445 g/mol
Clé InChI: GZKLJWGUPQBVJQ-ZXSHKXLLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Sertindole-d4 is a useful research compound. Its molecular formula is C24H26ClFN4O and its molecular weight is 445 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmacokinetic Studies

Sertindole-d4 is utilized in pharmacokinetic studies to better understand the metabolism and distribution of sertindole in the body. The deuterium labeling enhances the sensitivity of analytical techniques such as mass spectrometry, allowing for precise quantification of drug levels in biological samples.

Table 1: Pharmacokinetic Properties of this compound

PropertyValue
Half-life50 - 111 hours
Oral bioavailabilityHigh (99.5% protein binding)
Peak plasma concentration (Cmax)Varies based on dosage
Time to peak concentration (Tmax)8 - 12 hours

These properties indicate that this compound can provide insights into the drug's behavior in clinical settings, influencing dosing regimens and therapeutic monitoring.

Applications in Clinical Research

This compound has been pivotal in several clinical research applications:

  • Comparative Efficacy Studies : It has been used to compare the efficacy of sertindole against other antipsychotics like haloperidol and risperidone. Studies have shown that sertindole effectively manages both positive and negative symptoms without significant extrapyramidal side effects .
  • Case Studies : Individual case reports illustrate the benefits of switching patients to sertindole from other antipsychotics, highlighting improvements in symptom management and quality of life without exacerbating side effects .
  • Drug Interaction Studies : this compound is instrumental in studying potential drug interactions, particularly involving cytochrome P450 enzymes. Understanding these interactions is crucial for optimizing therapy in patients on multiple medications .

Case Studies Highlighting Efficacy

Several documented cases have underscored the effectiveness of sertindole in clinical practice:

  • Case Report 1 : A patient with treatment-resistant schizophrenia switched to sertindole after inadequate response to multiple antipsychotics. The switch resulted in significant improvement in both positive symptoms (hallucinations) and negative symptoms (apathy), with no increase in extrapyramidal symptoms noted.
  • Case Report 2 : Another patient demonstrated enhanced cognitive function after transitioning to sertindole from a conventional antipsychotic. This improvement was attributed to sertindole's unique receptor profile, which may favor cognitive enhancement while minimizing sedation .

Analyse Des Réactions Chimiques

Structural Features and Deuteration Sites

Sertindole-d4 (IUPAC: 1-[2-[4-[5-chloro-1-(4-fluorophenyl)indol-3-yl]piperidin-1-yl]-1,1,2,2-tetradeuterioethyl]imidazolidin-2-one) features deuterium substitution at the ethyl bridge connecting the piperidine and imidazolidinone moieties ( ).

Position Substitution Impact on Reactivity
Ethyl group (C-H bonds)Four H replaced with deuteriumReduced metabolic oxidation via CYP enzymes ( )

Metabolic Pathways

This compound undergoes hepatic metabolism primarily via CYP2D6 and CYP3A4, similar to non-deuterated sertindole ( ). Deuterium substitution slows oxidative N-dealkylation and hydroxylation due to the kinetic isotope effect, as observed in related deuterated compounds ( ).

Reaction Type Enzyme Involved Deuteration Impact
N-DealkylationCYP3A4Reduced reaction rate (hypothesized)
Aromatic hydroxylationCYP2D6Potential decrease in metabolite formation
GlucuronidationUGT enzymesUnaffected (phase II conjugation)

Synthetic Reactions

This compound is synthesized via isotopic exchange or deuterated reagent incorporation. A representative protocol involves:

  • Deuteration of Sertindole : Reaction with deuterated ethylating agents (e.g., CD3CD2Br) under basic conditions ( ).

  • Purification : Column chromatography (silica gel, chloroform:methanol) to isolate the deuterated product ( ).

Key Synthetic Parameters

  • Reagents : Deuterated ethyl chloride, anhydrous K₂CO₃, acetone ( ).

  • Yield : ~90% purity reported for commercial batches ( ).

Stability and Degradation

Deuteration enhances stability against oxidative degradation:

Property Sertindole This compound
Half-life (in vitro)3 days ( )Hypothesized > 3 days
Thermal decomposition154–156°C ( )Similar range ( )
PhotostabilityModerateImproved ( )

Receptor Binding and Selectivity

Deuteration does not alter sertindole’s primary pharmacodynamic profile as a D₂/5-HT₂A antagonist ( ). Binding affinities remain consistent:

Receptor Ki (nM) Deuteration Impact
D₂ dopamine0.45Unchanged ( )
5-HT₂A serotonin0.06Unchanged ( )
α₁-adrenergic1.4Unchanged ( )

Analytical Characterization

  • MS : Molecular ion peak at m/z 445.0 (C₂₄H₂₂D₄ClFN₄O⁺) ( ).

  • NMR : Deuterium incorporation confirmed by absence of proton signals at δ 2.5–3.5 ppm ( ).

Research Implications

  • Pharmacokinetics : Extended half-life improves dosing regimens in schizophrenia treatment ( ).

  • Toxicology : Reduced CYP-mediated metabolite formation may lower cardiotoxicity risks ( ).

Propriétés

Numéro CAS

168274-67-7

Formule moléculaire

C24H26ClFN4O

Poids moléculaire

445 g/mol

Nom IUPAC

1-[2-[4-[5-chloro-1-(4-fluorophenyl)indol-3-yl]piperidin-1-yl]ethyl]-4,4,5,5-tetradeuterioimidazolidin-2-one

InChI

InChI=1S/C24H26ClFN4O/c25-18-1-6-23-21(15-18)22(16-30(23)20-4-2-19(26)3-5-20)17-7-10-28(11-8-17)13-14-29-12-9-27-24(29)31/h1-6,15-17H,7-14H2,(H,27,31)/i9D2,12D2

Clé InChI

GZKLJWGUPQBVJQ-ZXSHKXLLSA-N

SMILES

C1CN(CCC1C2=CN(C3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)F)CCN5CCNC5=O

SMILES isomérique

[2H]C1(C(N(C(=O)N1)CCN2CCC(CC2)C3=CN(C4=C3C=C(C=C4)Cl)C5=CC=C(C=C5)F)([2H])[2H])[2H]

SMILES canonique

C1CN(CCC1C2=CN(C3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)F)CCN5CCNC5=O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.